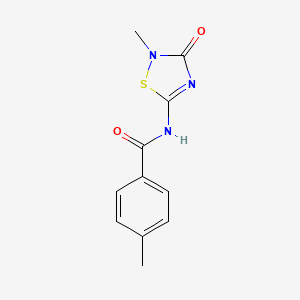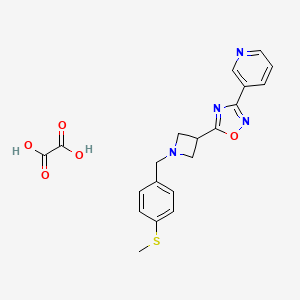
5-(1-(4-(甲硫基)苄基)氮杂环丁烷-3-基)-3-(吡啶-3-基)-1,2,4-恶二唑草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" is a synthetic compound known for its unique chemical structure and diverse applications
科学研究应用
This compound has multiple research applications:
Chemistry: : It's used as a precursor for synthesizing more complex molecules.
Biology: : It may serve as a probe for studying biological pathways due to its ability to interact with various biological molecules.
Industry: : Could be used in the synthesis of specialty chemicals or materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" typically involves a multi-step process:
Formation of the Azetidine Ring: : Starting with a suitable precursor, the azetidine ring can be synthesized through cyclization reactions, often using amines and haloalkanes under controlled temperatures.
Integration of the 4-(Methylthio)benzyl Group: : This step might involve the substitution reaction of a benzyl group with a methylthio group, employing appropriate reagents like methylthiolate.
Oxadiazole Ring Formation: : The oxadiazole ring is generally formed through cyclization reactions involving hydrazides and nitriles.
Coupling with Pyridine Ring: : This often involves nucleophilic substitution reactions or cross-coupling reactions using palladium or copper catalysts.
Final Oxalate Formation: : The final compound is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions such as temperature, pressure, solvent choice, and reagent concentrations is crucial. Continuous flow chemistry techniques might be employed to enhance yield and purity.
化学反应分析
Types of Reactions
The compound "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" undergoes various chemical reactions, such as:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: : Certain conditions may reduce the oxadiazole ring.
Substitution: : The aromatic rings, particularly the pyridine ring, can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide or osmium tetroxide for oxidation reactions and reducing agents like lithium aluminum hydride for reductions. Solvents such as dichloromethane, acetonitrile, or methanol are commonly used, depending on the specific reaction.
Major Products Formed
The major products from these reactions include oxidized forms of the compound, reduced ring structures, and substituted aromatic derivatives.
作用机制
The mechanism by which "5-(1-(4-(Methylthio)benzyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate" exerts its effects involves interaction with molecular targets such as enzymes or receptors. The azetidine ring, due to its strained nature, and the oxadiazole ring, known for its electron-rich characteristics, can participate in various biochemical pathways.
相似化合物的比较
When compared to similar compounds:
Azetidinyl derivatives: : These are known for their biological activity, but the integration of oxadiazole and pyridine rings in our compound may enhance its stability and reactivity.
Oxadiazole derivatives: : These compounds are generally used in medicinal chemistry; however, the presence of the azetidine ring makes our compound potentially more versatile.
Pyridine derivatives: : Pyridines are common in drugs and agrochemicals; the combined structure of our compound provides a unique chemical space.
Some similar compounds include "4-(4-Methylthio)benzyl azetidine," "3-(Pyridin-3-yl)-1,2,4-oxadiazole," and "Azetidin-3-yl oxadiazole derivatives."
属性
IUPAC Name |
5-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]-3-pyridin-3-yl-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS.C2H2O4/c1-24-16-6-4-13(5-7-16)10-22-11-15(12-22)18-20-17(21-23-18)14-3-2-8-19-9-14;3-1(4)2(5)6/h2-9,15H,10-12H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUOSRXBRIQBBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC(C2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)

![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)

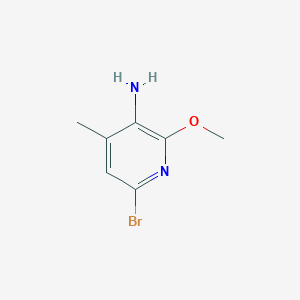
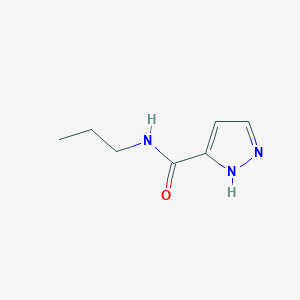
![5-amino-1-{[(2-methoxyphenyl)carbamoyl]methyl}-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390223.png)
![1,7-Dibromo-3,3,4-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2390224.png)
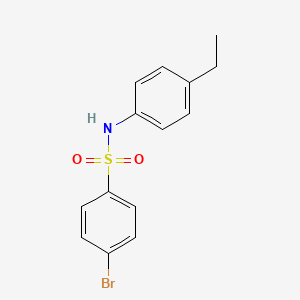
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)
